molecular formula C15H9ClN4 B14317520 2-Azido-4-chloro-3-phenylquinoline CAS No. 108832-17-3

2-Azido-4-chloro-3-phenylquinoline

Cat. No.: B14317520
CAS No.: 108832-17-3
M. Wt: 280.71 g/mol
InChI Key: ABZRFYLDUNUMSA-UHFFFAOYSA-N
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Description

2-Azido-4-chloro-3-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-4-chloro-3-phenylquinoline typically involves the following steps:

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols. These methods aim to improve yield, reduce environmental impact, and enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Azido-4-chloro-3-phenylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted quinoline derivatives.

    Cycloaddition Reactions: Products include triazole derivatives.

    Reduction Reactions: Products include amine derivatives.

Scientific Research Applications

2-Azido-4-chloro-3-phenylquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Azido-4-chloro-3-phenylquinoline involves its interaction with molecular targets and pathways. The azido group can form reactive intermediates that interact with biological molecules, leading to various biological effects. The chloro group can enhance the compound’s binding affinity to specific targets, such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups enhances its versatility in various chemical and biological contexts .

Properties

CAS No.

108832-17-3

Molecular Formula

C15H9ClN4

Molecular Weight

280.71 g/mol

IUPAC Name

2-azido-4-chloro-3-phenylquinoline

InChI

InChI=1S/C15H9ClN4/c16-14-11-8-4-5-9-12(11)18-15(19-20-17)13(14)10-6-2-1-3-7-10/h1-9H

InChI Key

ABZRFYLDUNUMSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=C2N=[N+]=[N-])Cl

Origin of Product

United States

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